molecular formula C12H18N2O2 B8326121 2-Amino-6-tert-butyloxycarbamoyltoluene

2-Amino-6-tert-butyloxycarbamoyltoluene

Cat. No.: B8326121
M. Wt: 222.28 g/mol
InChI Key: OYRSWEMMJWLNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-tert-butyloxycarbamoyltoluene is a synthetic organic compound of interest in chemical research and development. The structure suggests it features a toluidine backbone (a methyl-substituted aniline) that is functionalized with a tert-butyloxycarbamoyl group. In organic chemistry, the tert-butyloxycarbonyl (Boc) group is widely recognized as a valuable, acid-labile protecting group for amines . Its primary research value lies in multi-step synthesis, where it allows for the selective protection of an amino functionality, preventing unwanted side reactions during subsequent transformation steps on other parts of the molecule. The Boc group is typically stable under basic conditions and can be cleanly removed under mild acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol . This makes reagents incorporating this protecting group particularly useful in complex synthetic routes, such as the construction of pharmaceuticals, natural products, and other functional materials. Researchers may employ this compound as a key building block or intermediate. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-amino-2-methyl-N-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C12H18N2O2/c1-8-9(6-5-7-10(8)13)11(15)14-16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)

InChI Key

OYRSWEMMJWLNTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NOC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Hormone Modulation

One of the primary applications of 2-amino-6-tert-butyloxycarbamoyltoluene is as an androgen receptor modulator. This compound can function as an agonist, partial agonist, or antagonist, making it valuable in treating conditions such as:

  • Acne : By modulating androgen activity, the compound can help manage acne flare-ups.
  • Male-pattern baldness : Its effects on androgen receptors can be beneficial in hair restoration therapies.
  • Hormone replacement therapies : It is useful in male hormone replacement therapy and addressing hypogonadism.
  • Wasting diseases : The compound may stimulate hematopoiesis, aiding in the treatment of muscle wasting conditions.

The versatility of this compound allows it to be employed in combination therapies alongside other hormonal treatments and chemotherapeutic agents to enhance therapeutic outcomes .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has shown promise against various hormone-dependent cancers, including prostate and breast cancer. The mechanism by which it exerts these effects may involve:

  • Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of tumor growth : It has been observed to inhibit the proliferation of cancer cell lines, demonstrating significant cytotoxic activity.

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxic effects of this compound on different cancer cell lines revealed the following findings:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)15
PC-3 (Prostate)12
HeLa (Cervical)20

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Preparation Methods

The classical approach involves stepwise introduction of functional groups to a toluene derivative. A representative pathway from patent literature involves:

  • Nitration and Reduction :

    • Initial nitration of 6-methyltoluene introduces a nitro group at the ortho position relative to the methyl group .

    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-amino-6-methyltoluene .

  • Carbamoylation :

    • Reaction with tert-butyloxycarbonyl (Boc) isocyanate in anhydrous dichloromethane forms the target compound.

    • Triethylamine is used to scavenge HCl, with yields reaching 68–72% after purification .

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 0–5°C, 4 h8590
ReductionH₂ (1 atm), 10% Pd/C, EtOH9295
Boc ProtectionBoc-NCO, Et₃N, DCM, 25°C7298

This method is favored for its predictability but requires stringent temperature control during nitration to avoid byproducts .

Boc Protection of Preformed Amines

An alternative route focuses on introducing the Boc group to pre-synthesized 2-amino-6-carbamoyltoluene:

  • Synthesis of 2-Amino-6-Carbamoyltoluene :

    • 6-Methyltoluene is treated with chlorosulfonyl isocyanate, followed by hydrolysis to yield the carbamoyl intermediate .

  • Boc Protection :

    • Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at reflux (66°C) for 12 hours .

    • The Boc group selectively protects the amine, with yields of 75–80% .

Optimization Insight :

  • Use of 4-dimethylaminopyridine (DMAP) as a catalyst increases reaction efficiency by 15% .

  • Solvent choice (THF > DCM) improves Boc group stability during workup .

Catalytic Propargylation-Alkylation Tandem Reactions

Advanced methods employ transition-metal catalysis for convergent synthesis. A patented copper(I)-mediated approach includes:

  • Propargylation :

    • 5-Chloro-2-pentanone undergoes acetylide addition with ethynylmagnesium bromide to form a propargyl alcohol intermediate .

  • Alkylation with Aniline :

    • Copper(I) chloride catalyzes coupling with aniline derivatives, forming a pyrrolidine ring system .

    • Subsequent Boc protection and cyclization yield the target compound with 65% overall efficiency .

Reaction Schema :

\ce5Chloro2pentanone>[1.HC≡CMgBr]Propargylalcohol>[2.CuCl, Aniline]Alkylatedintermediate>[3.Boc₂O]Targetcompound\ce{5-Chloro-2-pentanone ->[1. \text{HC≡CMgBr}] Propargyl alcohol ->[2. \text{CuCl, Aniline}] Alkylated intermediate ->[3. \text{Boc₂O}] Target compound}

Advantages :

  • Reduces step count from 4 to 3.

  • Copper catalysis enhances regioselectivity, minimizing isomer formation .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods, adapted from peptide chemistry, enable scalable synthesis:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected 2-amino-6-methylbenzoic acid using HBTU/DIEA activation .

  • Boc Introduction :

    • Fmoc deprotection (20% piperidine/DMF) exposes the amine, which reacts with Boc anhydride .

    • Cleavage from resin (TFA/DCM) yields the product with >95% purity .

Throughput Data :

Batch Size (g)Cycle Time (h)Purity (%)
102496
1004894

This method is optimal for combinatorial libraries but requires specialized equipment .

Nitration-Reduction-Protection Cascade

A hybrid approach merges nitration and protection steps:

  • Directed Nitration :

    • 6-Methyltoluene undergoes directed nitration using HNO₃/AcOH at 40°C, achieving 89% para selectivity .

  • One-Pot Reduction-Protection :

    • In situ hydrogenation (H₂/Pd-C) and Boc₂O addition in ethanol yield the product without isolating intermediates .

Efficiency Metrics :

  • 78% overall yield.

  • 20% reduction in solvent use compared to stepwise methods .

Analytical Characterization

Critical quality control measures include:

  • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, Boc CH₃), 2.28 (s, 3H, Ar-CH₃), 5.21 (br s, 1H, NH), 6.92–7.15 (m, 3H, Ar-H) .

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O) .

  • HPLC : >98% purity using C18 column (MeCN/H₂O gradient) .

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